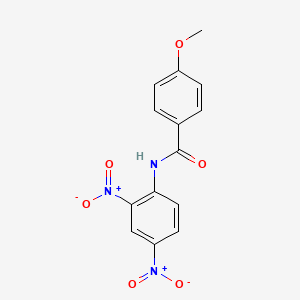

N-(2,4-dinitrophenyl)-4-methoxybenzamide

Description

N-(2,4-Dinitrophenyl)-4-methoxybenzamide is a benzamide derivative characterized by a 2,4-dinitrophenyl group attached to the amide nitrogen and a para-methoxy substituent on the benzoyl ring. This compound’s structure combines electron-withdrawing (nitro) and electron-donating (methoxy) groups, which influence its electronic properties, solubility, and reactivity. Below, we systematically compare this compound with structurally related benzamide derivatives, focusing on substituent effects, spectroscopic behavior, and synthetic pathways.

Properties

IUPAC Name |

N-(2,4-dinitrophenyl)-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O6/c1-23-11-5-2-9(3-6-11)14(18)15-12-7-4-10(16(19)20)8-13(12)17(21)22/h2-8H,1H3,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNOJKNRLOOHTSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80985003 | |

| Record name | N-(2,4-Dinitrophenyl)-4-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80985003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6637-28-1 | |

| Record name | NSC52088 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52088 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2,4-Dinitrophenyl)-4-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80985003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dinitrophenyl)-4-methoxybenzamide typically involves the reaction of 2,4-dinitrophenylhydrazine with 4-methoxybenzoyl chloride. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods:

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Tin(II) chloride in hydrochloric acid or iron powder in acetic acid.

Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amino derivatives of the original compound.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis and Development

Building Block for Complex Molecules

N-(2,4-dinitrophenyl)-4-methoxybenzamide serves as a versatile building block in organic synthesis. Its structure allows for the modification and derivatization to create more complex compounds, which can be utilized in various chemical reactions. This characteristic is particularly valuable in the development of pharmaceuticals and agrochemicals .

Synthetic Methods

The synthesis of this compound typically involves multi-step procedures, often starting from simpler precursors like aniline derivatives. For example, the reaction of 2,4-dinitrophenylhydrazine with suitable acylating agents can yield the target compound with high specificity .

Biological Applications

Potential Therapeutic Agent

Research indicates that this compound exhibits significant biological activities, particularly as a potential therapeutic agent. Studies have shown its effectiveness in inhibiting specific enzymes such as tyrosinase, which is crucial in melanin production and has implications in treating skin disorders .

- Tyrosinase Inhibition : Compounds derived from this structure have been tested for their ability to inhibit tyrosinase activity, showing promising results that could lead to treatments for hyperpigmentation and other related conditions .

Antioxidant Properties

The compound has also been evaluated for its antioxidant capabilities. Antioxidants play a vital role in preventing oxidative stress-related diseases, making this compound a candidate for further exploration in this area .

Pharmaceutical Research

Cancer Research

In the context of oncology, this compound has been investigated for its anti-proliferative effects against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231) and endometrial adenocarcinoma cells (Ishikawa). The compound's mechanism of action appears to involve interaction with cellular pathways that regulate growth and survival .

- Case Study : A study demonstrated that derivatives of this compound showed varying degrees of inhibition against cancer cell proliferation, indicating a potential pathway for developing new anticancer drugs .

Material Science Applications

Development of New Materials

Beyond biological applications, this compound is being explored for use in developing advanced materials. Its chemical properties may lend themselves to applications in creating polymers or other materials with specific functional characteristics .

Toxicological Studies

Understanding the safety profile of this compound is crucial for its application in pharmaceuticals. Toxicological evaluations are necessary to determine any adverse effects associated with its use. Preliminary studies suggest that while the compound exhibits beneficial properties, comprehensive toxicity studies are required to ensure safe application in humans .

Mechanism of Action

The mechanism of action of N-(2,4-dinitrophenyl)-4-methoxybenzamide involves its interaction with cellular components, particularly through the uncoupling of oxidative phosphorylation. This leads to the disruption of ATP synthesis and induces oxidative stress in cells . The compound targets mitochondrial pathways, resulting in increased production of reactive oxygen species and subsequent cellular damage .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural analogues and their substituent differences:

Key Observations :

- Steric Hindrance : Bromine in 4MNB () increases steric bulk, likely affecting crystallization patterns and molecular packing.

- Lipophilicity: Chlorine substituents () enhance hydrophobicity, whereas amino groups () improve water solubility via hydrogen bonding.

Spectroscopic and Physicochemical Properties

Table: Spectroscopic Data Comparison

Key Observations :

- Fluorescence Quenching: The nitro groups in the target compound likely suppress fluorescence, unlike amino-substituted analogues ().

- IR Signatures: All benzamides show strong C=O stretches (~1660–1680 cm⁻¹), but nitro groups introduce additional ν(NO₂) bands near 1520–1350 cm⁻¹.

Stability and Reactivity

- Thermal Stability : Nitro groups may lower thermal stability compared to methoxy or chloro analogues due to explosive decomposition risks.

- Acid/Base Sensitivity : The methoxy group is resistant to hydrolysis, but the nitro-substituted phenyl ring may undergo reduction under acidic conditions (e.g., catalytic hydrogenation).

Biological Activity

N-(2,4-Dinitrophenyl)-4-methoxybenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound features a dinitrophenyl group attached to a methoxy-substituted benzamide. The presence of both electron-withdrawing (nitro) and electron-donating (methoxy) groups influences its reactivity and interaction with biological targets.

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Interaction : The compound may inhibit specific enzymes through competitive or non-competitive mechanisms, altering their activity and affecting metabolic pathways.

- Receptor Modulation : It can interact with various receptors, potentially leading to changes in signaling pathways that are crucial for cell function and survival.

- Antioxidant Activity : Some studies suggest that compounds with similar structures exhibit antioxidant properties, which can protect cells from oxidative stress.

Biological Activity Overview

The following table summarizes key findings regarding the biological activities associated with this compound:

Case Studies

- Anticancer Activity : A study evaluated the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated significant inhibition of cell proliferation, suggesting its potential as a therapeutic agent in cancer treatment .

- Antiviral Effects : In research focused on hepatitis B virus (HBV), derivatives similar to this compound were shown to increase intracellular levels of APOBEC3G, an antiviral factor that inhibits HBV replication. This highlights the compound's potential role in developing antiviral therapies .

- Enzyme Inhibition Studies : The compound has been tested for its ability to inhibit tyrosinase, an enzyme involved in melanin production. In vitro assays demonstrated moderate inhibition rates, suggesting possible applications in treating hyperpigmentation disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.